N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S2/c1-24(14-8-9-16(27-2)15(21)12-14)30(25,26)17-10-11-29-18(17)20-22-19(23-28-20)13-6-4-3-5-7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTAMQIMXVBCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- A sulfonamide group
- An oxadiazole moiety, known for its diverse biological activities
The molecular formula is , and its detailed structural representation can be found in chemical databases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- Cytotoxicity Studies : In vitro assays have shown that related oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (U-937). The IC50 values for these compounds often fall within the micromolar range, indicating promising activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis through pathways involving p53 activation and caspase cleavage. Flow cytometry analyses have confirmed that these compounds trigger cell cycle arrest and apoptosis in sensitive cell lines .
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have been evaluated for antimicrobial activity:
- Antibacterial Assays : Compounds similar to this compound have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for some derivatives are as low as 2 μg/ml .
- Antifungal Activity : The presence of the chloro group in related compounds has been linked to enhanced antifungal activity against species like Candida albicans and Aspergillus fumigatus, with MIC values ranging from 25 to 62.5 µg/ml .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications : Variations in substituents on the thiophene or oxadiazole rings can significantly influence potency. For example, introducing electron-withdrawing groups tends to enhance anticancer activity .
- Molecular Docking Studies : Computational studies suggest that strong hydrophobic interactions between aromatic rings of oxadiazole derivatives and target proteins could explain their high biological activity. This insight aids in guiding future synthetic modifications aimed at improving efficacy .
Data Summary
| Biological Activity | Type | Cell Line/Organism | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7 (Breast Cancer) | ~0.65 µM |
| Cytotoxicity | U-937 (Leukemia) | ~2.41 µM | |
| Antibacterial | MIC | Staphylococcus aureus | 2 µg/ml |
| MIC | MRSA | 2 µg/ml | |
| Antifungal | MIC | Candida albicans | 25–62.5 µg/ml |
Scientific Research Applications
Structural Characteristics
The compound features a thiophene sulfonamide core, which is known for its biological activity. The presence of a chloro and methoxy group on the phenyl ring enhances its reactivity and solubility in organic solvents.
Medicinal Chemistry
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide has shown promise in medicinal chemistry, particularly as an anti-cancer agent. The oxadiazole moiety is known for its bioactivity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against breast and lung cancer cells. The incorporation of the thiophene sulfonamide structure enhances the compound's ability to inhibit tumor growth through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research indicates that compounds with thiophene and sulfonamide groups possess antimicrobial activity. This compound's structural features suggest potential efficacy against bacterial strains.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values observed in preliminary tests, indicating that the compound may serve as a lead structure for developing new antimicrobial agents .
Material Science
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: OLED Applications
A recent study explored the use of thiophene derivatives in OLEDs, revealing that compounds similar to this compound exhibit efficient charge transport properties and high luminescence efficiency .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide can be investigated due to its structural similarity to known agrochemicals.
Research Insights
Preliminary investigations suggest that modifications of sulfonamide compounds can lead to effective herbicides with lower toxicity profiles compared to traditional agents. Further studies are needed to evaluate its efficacy in agricultural settings .
Comparison with Similar Compounds
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Structural Differences :
- Oxadiazole Substituent : The oxadiazole ring bears a 4-fluorophenyl group instead of 3-phenyl.
- Sulfonamide Substituent : The sulfonamide nitrogen is attached to a 4-methoxyphenyl group (lacking the 3-chloro substitution).
Functional Implications :
2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Structural Differences :
- Core Heterocycle : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
- Substituents : The triazole is substituted with 4-chlorophenyl and 4-methoxyphenyl groups. The acetamide side chain is linked to a 3-methylphenyl group.
Functional Implications :
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Structural Differences :
- Heterocycle : Uses a 1,2,4-triazole with pyridinyl and ethyl substituents.
- Substituents : The sulfonamide is replaced with a sulfanyl-acetamide chain, and the aryl group is 3-chloro-4-fluorophenyl.
Functional Implications :
- The pyridinyl group introduces basicity, which may improve water solubility.
- The 4-fluoro and 3-chloro combination creates a polar yet lipophilic profile, ideal for crossing cell membranes. This compound could serve as a lead for central nervous system targets .
Key Structural and Functional Trends
Heterocyclic Core Modifications
Substituent Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
